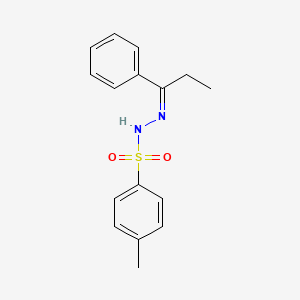

Propiophenone (P-tosyl)hydrazone

Description

Propiophenone (P-tosyl)hydrazone (CAS: 17336-66-2; molecular formula: C₁₆H₁₈N₂O₂S) is a tosylhydrazone derivative synthesized by condensing propiophenone (1-phenyl-1-propanone, CAS: 93-55-0) with p-toluenesulfonyl hydrazide. This compound belongs to a class of hydrazones widely utilized in organic synthesis, particularly in Shapiro and Bamford-Stevens reactions, due to their ability to generate diazo intermediates . Regulatory data classify it under HS code 2935009090, with applications primarily in research and development . Structural analogs, such as 1,3-diphenylacetone p-toluenesulfonylhydrazone (CAS: 19816-88-7), share the tosylhydrazone functional group but differ in their aromatic substituents, influencing their reactivity and stability .

Properties

Molecular Formula |

C16H18N2O2S |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

4-methyl-N-[(Z)-1-phenylpropylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C16H18N2O2S/c1-3-16(14-7-5-4-6-8-14)17-18-21(19,20)15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3/b17-16- |

InChI Key |

TWTWWQDWKPRWFI-MSUUIHNZSA-N |

Isomeric SMILES |

CC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |

Canonical SMILES |

CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Propiophenone (P-tosyl)hydrazone can be synthesized through the reaction of propiophenone with p-toluenesulfonylhydrazide. The reaction typically occurs in an organic solvent such as ethanol, with hydrochloric acid as a catalyst . The general reaction is as follows:

Propiophenone+p-Toluenesulfonylhydrazide→Propiophenone (P-tosyl)hydrazone+Water

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Propiophenone (P-tosyl)hydrazone undergoes several types of chemical reactions:

Reduction: It can be reduced to the corresponding alkane using reagents such as sodium borohydride or borane.

Substitution: In the Shapiro reaction, it acts as a leaving group in elimination reactions, which require a strong base.

Cyclopropanation: Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanations and epoxidations.

Scientific Research Applications

Synthesis and Characterization

Propiophenone (P-tosyl)hydrazone can be synthesized through the reaction of propiophenone with p-toluenesulfonyl hydrazine. This reaction typically yields a hydrazone derivative that can undergo further transformations to produce various organic compounds. The synthesis process is notable for its efficiency and the ability to produce high yields under mild conditions.

Table 1: Synthesis Conditions for Propiophenone (P-tosyl)hydrazone

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Propiophenone + P-toluenesulfonyl hydrazine | Solvent-free, room temperature | 85-95 |

| Propiophenone + P-toluenesulfonyl hydrazine | Ethanol, reflux | 75-80 |

Propiophenone (P-tosyl)hydrazone derivatives have been studied for their biological activities, particularly their potential as anticancer agents. Recent studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of a series of N-tosylhydrazones derived from various ketones, including propiophenone (P-tosyl)hydrazone, against triple-negative breast cancer (TNBC) cell lines. Among the tested compounds, one derivative showed an IC50 value of 30.7 μg/mL, indicating potent cytotoxicity and pro-apoptotic effects on MDA-MB-231 cells, a common TNBC model .

Synthetic Applications in Organic Chemistry

In organic synthesis, propiophenone (P-tosyl)hydrazone serves as a valuable intermediate for the preparation of more complex molecules. Its ability to undergo cyclization reactions under various catalytic conditions has been documented.

Table 2: Cyclization Reactions Involving Propiophenone (P-tosyl)hydrazone

| Catalyst | Reaction Type | Product Yield (%) |

|---|---|---|

| Iodine/DMSO | Cyclization with sulfur | 70-97 |

| n-Butyllithium | Shapiro reaction | 82-97 |

Pharmacological Insights

The pharmacological potential of propiophenone (P-tosyl)hydrazone derivatives extends beyond anticancer activity. Research has indicated that these compounds may also possess antimicrobial and anti-inflammatory properties. For instance, certain derivatives have shown effectiveness against bacterial strains and have been explored for their analgesic effects.

Table 3: Biological Activities of Propiophenone Derivatives

| Activity Type | Example Compound | Effectiveness |

|---|---|---|

| Antimicrobial | N-tosylhydrazones | Inhibition of E. coli |

| Anti-inflammatory | Specific hydrazones | Reduced inflammation |

Conclusion and Future Directions

The applications of propiophenone (P-tosyl)hydrazone are broad and impactful, particularly in the fields of medicinal chemistry and organic synthesis. Ongoing research is likely to uncover additional therapeutic potentials and synthetic applications for this compound. Future studies should focus on optimizing synthesis methods and exploring the full range of biological activities to facilitate the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of propiophenone (P-tosyl)hydrazone involves the formation of a hydrazone anion through deprotonation. This anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . The hydrazone anion can then undergo further reactions, such as protonation or elimination, to form various products.

Comparison with Similar Compounds

Reactivity in α-Functionalization Reactions

Propiophenone derivatives exhibit distinct reactivity patterns compared to other carbonyl compounds. For instance, in cesium carbonate-catalyzed α-phenylselenation with diphenyl diselenide, propiophenone demonstrated a higher yield (0.59 mmol) than acetophenone (0.51 mmol) or cyclohexanone (0.43 mmol) (Table 1) . This suggests that the presence of an aromatic ring adjacent to the carbonyl group enhances electrophilicity, facilitating nucleophilic attacks.

Table 1: α-Phenylselenation Yields of Carbonyl Compounds

| Compound | Yield (mmol) |

|---|---|

| Cyclohexanone | 0.43 |

| Acetophenone | 0.51 |

| Propiophenone | 0.59 |

Stability and Isomerism

Hydrazones often exhibit geometric isomerism, with cis isomers being less stable than trans forms. For example, salicylaldehyde isonicotinoyl hydrazine derivatives undergo cis-to-trans isomerization in aqueous solutions . While Propiophenone (P-tosyl)hydrazone’s isomerism remains uncharacterized, its solid-state stability likely aligns with other tosylhydrazones, where trans configurations dominate due to thermodynamic favorability .

Table 3: Structural Properties of Tosylhydrazones

| Compound | CAS | Molecular Formula |

|---|---|---|

| Propiophenone (P-tosyl)hydrazone | 17336-66-2 | C₁₆H₁₈N₂O₂S |

| 1,3-Diphenylacetone p-toluenesulfonylhydrazone | 19816-88-7 | C₂₂H₂₂N₂O₂S |

Q & A

Advanced Research Question

- Steric vs. electronic probes : Introduce substituents with similar electronic properties but varying bulk (e.g., –CF₃ vs. –tBu) on the phenyl ring. Compare reaction rates in nucleophilic additions or cycloadditions .

- Kinetic isotope effects (KIE) : Deuterium labeling at the hydrazone N–H site distinguishes proton-transfer mechanisms (electronic) from steric hindrance .

- X-ray crystallography : Correlate steric crowding (e.g., dihedral angles) with reactivity trends in solid-state reactions .

What strategies mitigate challenges in reproducing catalytic asymmetric reactions involving Propiophenone (P-tosyl)hydrazone?

Advanced Research Question

Reproducibility issues often stem from:

- Moisture sensitivity : Use rigorously dried solvents and Schlenk techniques for air-sensitive catalysts .

- Enantiomeric excess (ee) variability : Optimize chiral ligands (e.g., BINOL derivatives) and monitor ee via chiral HPLC or circular dichroism .

- Substrate purity : Hydrazone synthesis byproducts (e.g., unreacted tosyl hydrazine) can inhibit catalysts. Purify via column chromatography or recrystallization before use .

How do solvent polarity and pH affect the stability and tautomeric equilibrium of Propiophenone (P-tosyl)hydrazone?

Basic Research Question

- Polar solvents (e.g., DMSO, water): Stabilize polar hydrazone form via hydrogen bonding, shifting equilibrium away from azo tautomers .

- pH-dependent stability : Under acidic conditions (pH < 3), protonation of the hydrazone N–H group increases susceptibility to hydrolysis. Buffered conditions (pH 5–7) are ideal for storage .

- UV-Vis titration : Track λmax shifts to quantify tautomer ratios as a function of solvent or pH .

What are the common pitfalls in interpreting spectroscopic data for hydrazone-based compounds, and how can they be avoided?

Advanced Research Question

- Overlapping NMR signals : Use 2D techniques (e.g., COSY, NOESY) to resolve coupled protons near the hydrazone moiety .

- IR band misassignment : Compare experimental spectra with DFT-predicted vibrational modes for accurate peak assignment (e.g., distinguishing C=N from conjugated C=O) .

- Dynamic effects in solution : Low-temperature NMR or stopped-flow spectroscopy captures transient intermediates .

How can researchers leverage Propiophenone (P-tosyl)hydrazone’s reactivity for constructing heterocyclic scaffolds?

Basic Research Question

- Cyclization reactions : Under acidic conditions, the hydrazone undergoes intramolecular cyclization to form pyrazolines or triazoles. Monitor reaction progress via TLC or LC-MS .

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with aryl boronic acids yield biaryl hydrazones, precursors to indoles or quinolines .

- Photochemical activation : UV irradiation induces [2+2] cycloadditions for strained ring systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.